

Technical Support Center: Haplogroup O-M122

Phylogenetic Analysis

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Compound of Interest

Compound Name: M122

Cat. No.: B14761203

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This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Y-chromosome haplogroup O-**M122**. Here, you will find resources to resolve phylogenetic tree inconsistencies and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: Why do some older publications refer to Haplogroup O-**M122** as O3-**M122**?

A1: The nomenclature for Y-chromosome haplogroups has been revised over time to reflect a more detailed understanding of the phylogenetic tree. Initially, Haplogroup O-**M122** was designated as O3-**M122** by the Y Chromosome Consortium (YCC) in 2002.^[1] Subsequent research and the discovery of new Single Nucleotide Polymorphisms (SNPs) have led to a refinement of the nomenclature. The current designation, O-**M122**, is part of a broader update to the Haplogroup O phylogeny. It is crucial to refer to the latest phylogenetic trees from organizations like the International Society of Genetic Genealogy (ISOGG) to ensure you are using the most current nomenclature.

Q2: My sequencing results show a sample is positive for **M122** but negative for a key downstream SNP I expected. What could be the reason?

A2: There are several potential reasons for this discrepancy:

- **Novel Subclade:** You may have identified a rare or previously uncharacterized subclade that branches off O-**M122** before the bifurcation of the tested downstream marker.
- **Genotyping Error:** Technical issues such as primer mismatch, poor DNA quality, or PCR inhibition can lead to allele dropout (the failure to amplify one of the alleles).
- **Private Mutation:** The individual may have a private mutation at the primer or probe binding site, preventing amplification of the target region.
- **Outdated Phylogeny:** You may be working with an older version of the O-**M122** phylogenetic tree. Ensure your reference tree is up-to-date.

Q3: I have conflicting results for the placement of a subclade within O-**M122** based on different publications. How do I resolve this?

A3: Phylogenetic trees are constantly being updated as new research emerges. Conflicting placements of subclades are often due to the discovery of new SNPs that refine the branching order. For example, the positions of markers like P164 and PK4 have been revised, which has clarified the structure of the O-**M122** tree.^{[2][3]} To resolve such inconsistencies, it is best to:

- Consult the most recent publications on Haplogroup O phylogeny.
- Cross-reference with the latest Y-DNA haplogroup trees from ISOGG and FamilyTreeDNA.
- If possible, perform your own sequencing of the relevant SNPs to confirm the placement in your samples.

Troubleshooting Guide

This guide provides steps to address common issues encountered during O-**M122** phylogenetic analysis.

Issue 1: Unexpected SNP Genotyping Results

- **Symptom:** A sample tests positive for an upstream marker (e.g., **M122**) but negative for an expected downstream marker.
- **Troubleshooting Steps:**

- **Verify DNA Quality:** Run a quality check on your DNA sample. Low-quality or degraded DNA can lead to genotyping failures.
- **Repeat Genotyping:** Re-run the SNP genotyping for the failed marker, preferably with a different method (e.g., if you used PCR-RFLP, try Sanger sequencing).
- **Check Primer/Probe Design:** Ensure that the primers and probes for your assay do not overlap with any known SNPs, which could cause allele dropout.
- **Sequence the Region:** If the issue persists, perform Sanger sequencing of the region flanking the SNP to identify any potential private mutations that may be affecting the assay.

Issue 2: Discrepancy with Published Phylogenetic Trees

- **Symptom:** Your data suggests a novel branching pattern that contradicts established O-M122 phylogenies.
- **Troubleshooting Steps:**
 - **Confirm Your Data:** Re-run all relevant SNP analyses to rule out experimental error.
 - **Consult Multiple Sources:** Compare your results against the latest phylogenetic trees from multiple reputable sources (e.g., ISOGG, YFull, FamilyTreeDNA).
 - **Test Additional SNPs:** Genotype additional SNPs both upstream and downstream of the point of inconsistency to better resolve the branching order.
 - **Consider a New Subclade:** If your results are consistent and reproducible, you may have discovered a new, previously uncharacterized subclade of O-M122.

Quantitative Data

Table 1: Major Subclades of Haplogroup O-M122 and Their Defining SNPs

Haplogroup	Defining SNP(s)
O-M122	M122, P198
O-M324	M324, P93, P197, P199, P200
O-P201	P201
O-M134	M134
O-M7	M7
O-M117	M117
O-M159	M159

Note: This table represents a simplified overview. For a comprehensive list of all subclades and defining SNPs, please refer to the latest ISOGG Y-DNA Haplogroup Tree.

Table 2: Approximate Frequencies of Haplogroup O-M122 in Various Populations

Population	Approximate Frequency of O-M122
Han Chinese	>50% [1]
Nyishi (Northeast India)	94% [4]
Adi (Northeast India)	89% [4]
Tamang (Nepal)	87% [4]
Vietnamese	~44% [4]
Korean	~43% [4]
Filipino	~33% [4]

Experimental Protocols

Protocol 1: DNA Extraction for SNP Genotyping

This protocol outlines a standard procedure for extracting high-quality genomic DNA from whole blood, suitable for downstream SNP analysis.

Materials:

- Whole blood sample
- DNA extraction kit (e.g., QIAamp DNA Blood Mini Kit)
- Microcentrifuge
- Vortex mixer
- Water bath or heat block

Procedure:

- Follow the manufacturer's instructions provided with your chosen DNA extraction kit.
- Ensure the final DNA eluate is of high purity (A260/A280 ratio of ~1.8).
- Quantify the DNA concentration using a spectrophotometer or fluorometer.
- Store the extracted DNA at -20°C for long-term use.

Protocol 2: SNP Genotyping using PCR-RFLP

This protocol provides a general workflow for genotyping a known SNP using Polymerase Chain Reaction-Restriction Fragment Length Polymorphism.

Materials:

- Extracted genomic DNA
- PCR primers flanking the SNP of interest
- Taq polymerase and dNTPs
- Restriction enzyme specific to one of the SNP alleles

- Agarose gel and electrophoresis equipment
- DNA ladder

Procedure:

- PCR Amplification:
 - Set up a PCR reaction containing your genomic DNA, primers, Taq polymerase, and dNTPs.
 - Run the PCR with an appropriate annealing temperature for your primers.
 - Verify the PCR product on an agarose gel.
- Restriction Digest:
 - Digest the PCR product with the selected restriction enzyme according to the manufacturer's protocol.
- Gel Electrophoresis:
 - Run the digested product on an agarose gel alongside an undigested control and a DNA ladder.
 - Visualize the bands under UV light. The banding pattern will indicate the genotype (homozygous for one allele, homozygous for the other, or heterozygous).

Protocol 3: SNP Confirmation by Sanger Sequencing

This protocol is for confirming the sequence of a region containing a potential SNP.

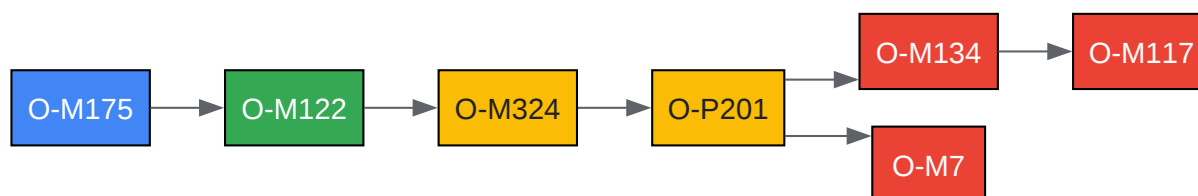
Materials:

- Purified PCR product of the target region
- Sequencing primer (either the forward or reverse PCR primer)
- Sanger sequencing service or in-house sequencing platform

Procedure:

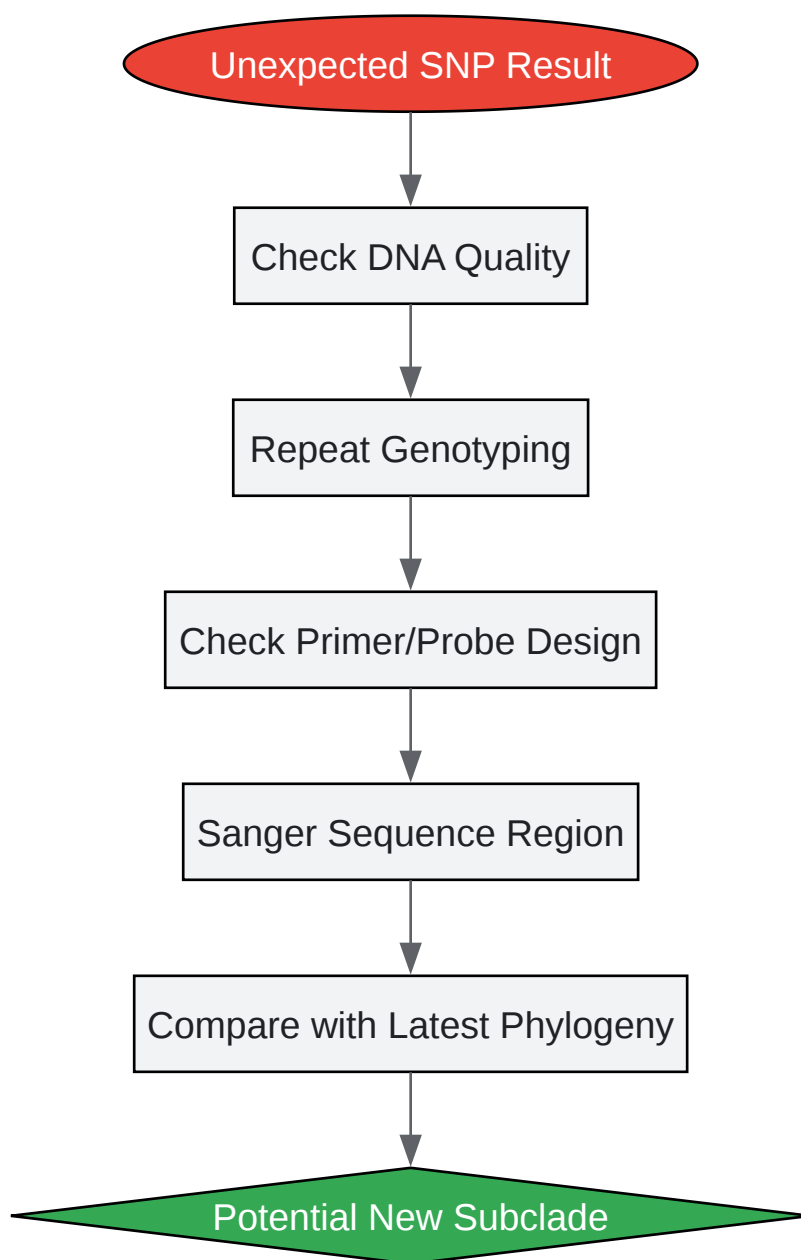
- PCR Product Purification:
 - Purify the PCR product from the previous step to remove excess primers and dNTPs.
- Sequencing Reaction:
 - Submit the purified PCR product and sequencing primer for Sanger sequencing.
- Data Analysis:
 - Analyze the resulting chromatogram to determine the nucleotide sequence at the SNP position.

Visualizations



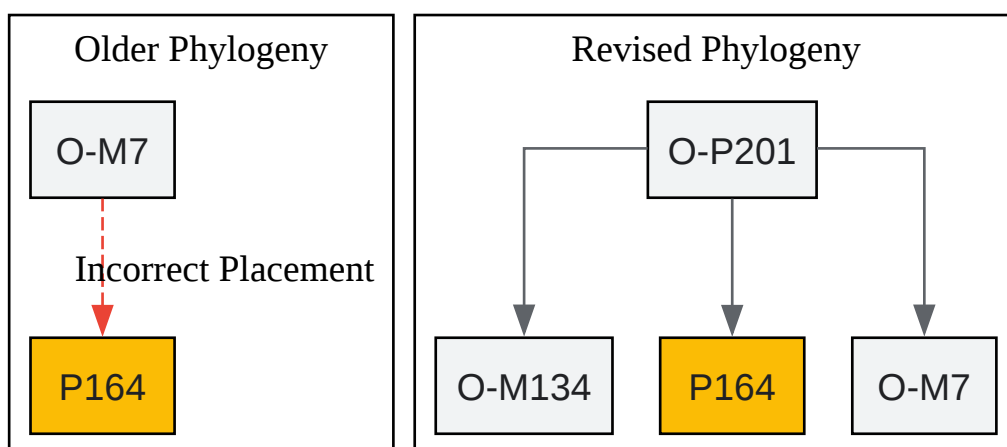
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Caption: Simplified phylogenetic tree of Haplogroup O-**M122** and its major subclades.



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Caption: A logical workflow for troubleshooting unexpected SNP genotyping results.



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Caption: Diagram illustrating the revised phylogenetic position of the P164 marker.^{[2][3]}

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References

- 1. grokipedia.com [grokipedia.com]
- 2. An updated tree of Y-chromosome Haplogroup O and revised phylogenetic positions of mutations P164 and PK4 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An updated tree of Y-chromosome Haplogroup O and revised phylogenetic positions of mutations P164 and PK4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Haplogroup O-M122 - Wikipedia [en.wikipedia.org]
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